2,3-Dihidro-1,4-benzodioxina-5-carboxilato de metilo

Descripción general

Descripción

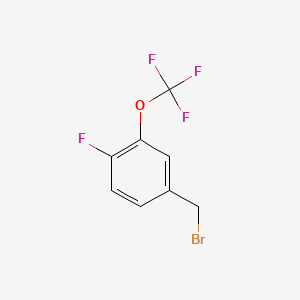

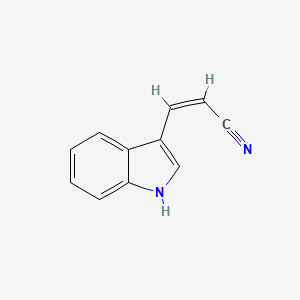

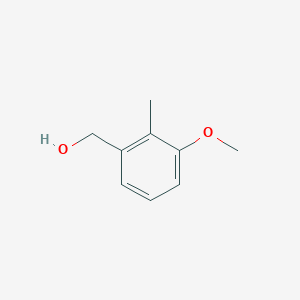

Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate is a chemical compound with the empirical formula C10H10O4. It is also known as methyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate . The compound belongs to the benzodioxine family and has a bicyclic structure.

Molecular Structure Analysis

The molecular structure of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate consists of a fused benzene ring and a dioxane ring. You can view the 2D structure here . The 3D structure can be visualized using appropriate software.Physical and Chemical Properties Analysis

Safety and Hazards

Aplicaciones Científicas De Investigación

Síntesis Enantioselectiva en Química Medicinal

2,3-Dihidro-1,4-benzodioxina-5-carboxilato de metilo: es un intermedio valioso en la síntesis de derivados de 1,4-benzodioxano enantioméricamente puros, que se encuentran en compuestos biológicamente activos. Estos compuestos exhiben una gama de actividades biológicas, incluyendo bloqueo α-adrenérgico, antigástrico, espasmolítico, antipsicótico, ansiolítico y hepatoprotector . La síntesis asimétrica utilizando sistemas catalíticos como [Ir(cod)Cl]2/BIDIME-dímero ha demostrado lograr altas enantioselectividades, lo cual es crucial para crear fármacos con los efectos terapéuticos deseados .

Potencial Biológico de los Derivados del Indol

El núcleo del indol, que está estructuralmente relacionado con This compound, es una estructura central en muchos compuestos bioactivos. Los derivados del indol han demostrado una amplia gama de actividades biológicas, incluyendo antiviral, antiinflamatorio, anticancerígeno, anti-VIH, antioxidante, antimicrobiano, antituberculoso, antidiabético, antimalárico y anticolinesterasa. Esto convierte al compuesto en un punto de interés significativo para el desarrollo de nuevos agentes terapéuticos .

Investigación Anticancerígena

Los compuestos derivados de This compound se han utilizado en el desarrollo de agentes anticancerígenos. Las características estructurales de estos compuestos, como el sistema benzoheterocíclico de seis miembros que contiene oxígeno y azufre, son importantes para su actividad contra las células cancerosas .

Aplicaciones Antimicrobianas

El potencial antimicrobiano de los derivados de This compound es significativo. Algunos derivados han mostrado buenas actividades contra una gama de microorganismos, lo que indica su utilidad en el desarrollo de nuevos agentes antimicrobianos .

Investigación Agroquímica

En la investigación agroquímica, los derivados de This compound se exploran por su potencial como edulcorantes artificiales, agentes estrogénicos, antioxidantes, inhibidores de la serotonina (5-HT2C) y agentes antimicóticos. Sus diversas actividades biológicas los convierten en candidatos adecuados para diversas aplicaciones en la agricultura .

Síntesis Farmacéutica

Los derivados del compuesto también se utilizan en la síntesis farmacéutica, donde sus actividades biológicas se pueden aprovechar para crear medicamentos con efectos terapéuticos específicos. La versatilidad del compuesto permite la síntesis de una amplia gama de moléculas farmacológicamente activas .

Investigación sobre la Inhibición de Biofilms

La investigación sobre la formación de biofilms también se ha beneficiado de los compuestos relacionados con This compound. Estos compuestos pueden inhibir los genes necesarios para la formación de biofilms en bacterias como Staphylococcus aureus, que es un importante problema de salud global debido a su papel en diversas infecciones .

Síntesis Química y Catálisis

Finalmente, en el campo de la síntesis química y la catálisis, This compound sirve como material de partida para la síntesis de diversos derivados de benzodioxano. El uso de catalizadores eficientes como el catalizador nitro-Grela ha demostrado producir estos compuestos con excelente enantioselectividad, lo cual es esencial para la producción de productos químicos de alta pureza .

Propiedades

IUPAC Name |

methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-12-10(11)7-3-2-4-8-9(7)14-6-5-13-8/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKXULSJPDNOJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60572218 | |

| Record name | Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214894-91-4 | |

| Record name | Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine](/img/structure/B1315906.png)

![(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1315917.png)